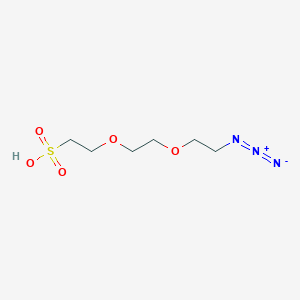
Azido-PEG2-sulfonic acid
Vue d'ensemble
Description
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent can support polypeptide synthesis, graft polymer compounds, PEG-modified functional coatings for new materials, etc .
Synthesis Analysis
Azido-PEG2-sulfonic acid is a reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Structure Analysis
The molecular formula of Azido-PEG2-sulfonic acid is C6H13N3O5S . It has a molecular weight of 239.3 g/mol .
Chemical Reactions Analysis
The azide group in Azido-PEG2-sulfonic acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
Azido-PEG2-sulfonic acid has a molecular weight of 239.3 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .
Applications De Recherche Scientifique
Polymer-Supported Catalysts in Synthesis
Azido-PEG2-sulfonic acid-related compounds have been utilized in the synthesis of various chemicals. For instance, Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) was used as an eco-friendly catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, demonstrating significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).
Sulfonyl Azides as Efficient Donors
Sulfonyl azides, closely related to Azido-PEG2-sulfonic acid, have been widely used as sulfonamido, diazo, and azido donors in synthetic chemistry. A novel approach using these compounds as sulfonyl donors was developed for coupling various inactivated arenes to prepare sulfones at ambient temperature (Zhang et al., 2019).
Synthesis of Water-Soluble Fluorophores
Bis-alkylsulfonic acid and polyethylene glycol (PEG)-substituted BF2 azadipyrromethenes were synthesized for near-infrared (NIR) fluorescence imaging probes. These fluorophores, with sulfonic acid groups introduced for aqueous solubility, exhibited excellent NIR photophysical properties in methanol and aqueous solutions and were effective for live cell microscopy imaging (Wu, Durán-Sampedro, & O’Shea, 2020).
Dynamic Cell Adhesion and Migration Studies
Azido-PEG2-sulfonic acid derivatives have been used to create cell-repellent substrates for controlled dynamic cell adhesion, demonstrated in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
PEGylation of Proteins
Azido-PEG2-sulfonic acid analogs have been involved in the PEGylation of proteins containing unnatural amino acids, useful for therapeutic applications. The azido group in these compounds facilitates a mild [3+2] cycloaddition reaction with alkyne derivatized PEG reagents (Deiters et al., 2004).
Nanomaterial Functionalization
Azido-functionalized gold nanorods, conjugated with bifunctional azide molecules like amine-PEG-azide, have been synthesized for "click" chemistry reactions. These functionalized nanorods showed potential in bioconjugation and maintaining biological activity, which is significant for various biomedical applications (Gole & Murphy, 2008).
Membrane Formation and Properties Studies
The effects of Polyethylene glycol (PEG) on the formation and properties of hydrophilic sulfonated polyphenylenesulfone (sPPSU) membranes were studied, revealing the roles of PEG in the fabrication of asymmetric membranes from sulfonated polymers. This has implications for improving membrane performance in various applications (Feng et al., 2017).
PET Probe Construction
18F-labeled vinyl sulfones, including 18F-PEG1-VS, have been used for chemoselective labeling of bioactive molecules and cell tracking applications. These agents efficiently crossed the blood-brain barrier, localizing in the cerebellum region, demonstrating their versatility for PET probe construction (Zhang et al., 2020).
Orientations Futures
Azido-PEG2-sulfonic acid is a versatile reagent that can be used in various applications, including the synthesis of PROTACs . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This opens up possibilities for its use in the development of new materials and in drug discovery .
Propriétés
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
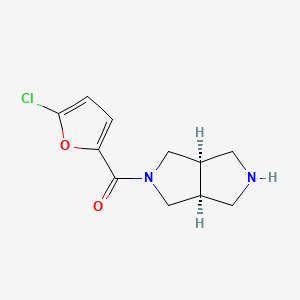
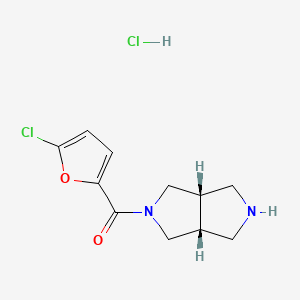
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)
![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
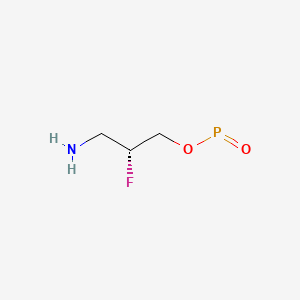
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

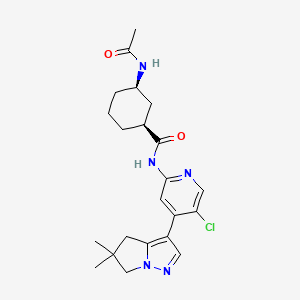
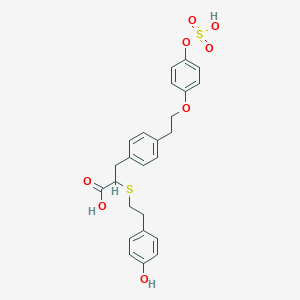
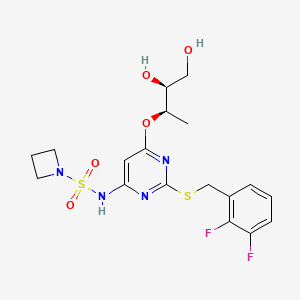
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)